2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride
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Overview
Description
2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride is a chemical compound with the molecular formula C18H29ClN2O4 and a molecular weight of 372.8869 . It is known for its unique structure, which includes a benzoate ester linked to a morpholine ring and a butylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride typically involves the esterification of p-(butylamino)benzoic acid with 2-hydroxy-3-morpholinopropanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate esters .
Scientific Research Applications
2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-morpholinopropyl p-(ethylamino)benzoate hydrochloride
- 2-Hydroxy-3-morpholinopropyl p-(methylamino)benzoate hydrochloride
- 2-Hydroxy-3-morpholinopropyl p-(propylamino)benzoate hydrochloride
Uniqueness
2-Hydroxy-3-morpholinopropyl p-(butylamino)benzoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to its analogs, the butylamino group may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
100311-24-8 |
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Molecular Formula |
C18H29ClN2O4 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(2-hydroxy-3-morpholin-4-ium-4-ylpropyl) 4-(butylamino)benzoate;chloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-2-3-8-19-16-6-4-15(5-7-16)18(22)24-14-17(21)13-20-9-11-23-12-10-20;/h4-7,17,19,21H,2-3,8-14H2,1H3;1H |
InChI Key |
DLBILTOELYXFIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC(C[NH+]2CCOCC2)O.[Cl-] |
Origin of Product |
United States |
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